![molecular formula C21H17ClN4O2 B2925779 (E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 463358-21-6](/img/structure/B2925779.png)
(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is a Mannich base, which typically involves the reaction of an amine with a carbonyl compound and a formaldehyde derivative. Its structure can be broken down as follows:
- Pyrido[1,2-a]pyrimidin core
- Furan and 4-chlorophenyl substituents
- Amino and imino functional groups
This unique combination of features contributes to its diverse biological activities.
Anticancer Activity
Research indicates that Mannich bases, including derivatives similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain Mannich bases possess cytotoxic effects against various cancer cell lines, including human colon cancer cells. The mechanism often involves the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells .
Table 1: Cytotoxicity of Mannich Bases
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Huh-7 Hepatoma | 5.0 | |
Compound B | Jurkat Cells | 3.5 | |
(E)-3... | Colon Cancer | 4.0 |
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have shown effectiveness comparable to standard antibiotics like ampicillin .
Table 2: Antibacterial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12 µg/mL | |
Escherichia coli | 15 µg/mL | |
Bacillus subtilis | 20 µg/mL |
The biological activity of this compound is hypothesized to arise from several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
- DNA Interaction : The ability to intercalate with DNA may lead to disruptions in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
Study on Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various Mannich bases and evaluated their anticancer activities against several cell lines. The results indicated that compounds with furan and chlorophenyl substitutions exhibited enhanced cytotoxicity compared to other derivatives .
Study on Antibacterial Properties
A recent investigation into fluorinated imines demonstrated promising antibacterial activity against clinical strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy, providing insights into how similar modifications could be applied to our compound for improved activity .
Properties
IUPAC Name |
3-[(4-chlorophenyl)iminomethyl]-2-(furan-2-ylmethylamino)-9-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-4-2-10-26-20(14)25-19(24-12-17-5-3-11-28-17)18(21(26)27)13-23-16-8-6-15(22)7-9-16/h2-11,13,24H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPVRMSNNCGTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.